(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid
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Overview
Description
(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes multiple hydroxyl and oxo groups, contributing to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid typically involves multiple steps, starting from simpler lanostane derivatives. The process often includes:
Oxidation Reactions: Introduction of oxo groups at specific positions on the lanostane skeleton.
Hydroxylation: Addition of hydroxyl groups at the 7beta and 15alpha positions.
Cyclization and Rearrangement: Formation of the lanostane core structure through cyclization and rearrangement reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Biotechnological Approaches: Utilizing microbial or enzymatic systems to introduce specific functional groups.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Functional group substitutions, such as halogenation or alkylation, can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation Products: Carboxylic acids, diketones.
Reduction Products: Alcohols, diols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism by which (25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: can be compared with other lanostane derivatives, such as:
Lanosterol: A precursor in the biosynthesis of steroids.
Ergosterol: Found in fungal cell membranes.
Cholesterol: A key component of animal cell membranes.
Uniqueness
The unique combination of oxo and hydroxyl groups in This compound contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H44O7 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2R,6R)-6-[(5R,7S,10S,13R,14R,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18?,19+,21+,23+,28+,29-,30+/m1/s1 |
InChI Key |
DYOKDAQBNHPJFD-YAKSBSPASA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origin of Product |
United States |
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